molecular formula C20H22N4O2 B2865356 (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(indolizin-2-yl)methanone CAS No. 2034497-92-0

(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(indolizin-2-yl)methanone

Cat. No. B2865356
CAS RN: 2034497-92-0
M. Wt: 350.422
InChI Key: BXSRGSJPEDKPOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains a piperidine ring and a pyrimidine ring, both of which are common structures in many pharmaceuticals . The piperidine ring is a six-membered ring with one nitrogen atom, and the pyrimidine ring is a six-membered ring with two nitrogen atoms .

Scientific Research Applications

Antiviral Activity

The structural similarity of this compound to pyrimidine derivatives suggests potential antiviral properties. Pyrimidine analogs have been extensively studied and shown to exhibit significant antiviral activities . The presence of the pyrimidin-4-yl moiety could interact with viral enzymes or receptors, disrupting their function and inhibiting viral replication.

Antitumor Applications

Compounds with indolizinyl and pyrimidinyl groups have been associated with antitumor activity. They can act as inhibitors of certain cell signaling pathways that are often deregulated in cancer cells, such as the protein kinase B (Akt) pathway . By inhibiting these pathways, the compound could potentially suppress tumor growth and proliferation.

Antibacterial and Antifungal Properties

The pyrimidinyl group is known to contribute to antibacterial and antifungal activities. Modifications of this group can lead to the development of new drugs that target resistant strains of bacteria and fungi, addressing the growing concern of antimicrobial resistance .

Enzyme Inhibition

This compound could serve as a lead structure for the development of enzyme inhibitors. The pyrimidinyl moiety, in particular, has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells, which is a common target for chemotherapy drugs .

Anti-inflammatory Effects

Derivatives of pyrimidine have been reported to possess anti-inflammatory properties. The compound could be explored for its efficacy in reducing inflammation, potentially contributing to treatments for chronic inflammatory diseases .

Antihypertensive Potential

The piperidinyl part of the molecule could be investigated for its antihypertensive effects. Piperidine derivatives have been known to act on cardiovascular systems, possibly offering a new approach to managing high blood pressure .

properties

IUPAC Name

[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-indolizin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-14-11-19(22-15(2)21-14)26-18-6-9-23(10-7-18)20(25)16-12-17-5-3-4-8-24(17)13-16/h3-5,8,11-13,18H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSRGSJPEDKPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(indolizin-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.